
5-Chloro-2-fluoro-4-methyl-phenylamine
Übersicht
Beschreibung
“5-Chloro-2-fluoro-4-methyl-phenylamine” is a chemical compound with the molecular formula C7H7ClFN . It is a derivative of phenylamine, which is a class of compounds containing a phenyl ring directly bonded to an amine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with chlorine, fluorine, and methyl groups attached to it, along with an amine group . The exact structure could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 159.589, a density of 1.3±0.1 g/cm3, and a boiling point of 232.6±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Analytical Characterization The compound 5-Chloro-2-fluoro-4-methyl-phenylamine and its derivatives have been a focus in the field of analytical chemistry. Brandt et al. (2017) detailed the analytical characterization of N,N-diallyltryptamines (DALTs), including derivatives like 5-chloro-DALT. This comprehensive study provided essential spectral data for these compounds, supporting research communities dealing with newly emerging substances and exploring their clinical and non-clinical uses (Brandt et al., 2017).
Synthesis of Derivatives and Intermediates The compound has also been involved in the synthesis of various intermediates and derivatives with potential medicinal applications. For instance, a patent by ロバート ヘンリー,ジェームズ (2006) described the synthesis of compounds acting as Aurora kinase inhibitors, suggesting potential use in treating cancer. The synthesis involved derivatives of (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl) methyl] and (2R, 4R)-1-[(3-chloro-2-fluoro-phenyl) methyl], highlighting the compound's role in developing therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
In another context, Du et al. (2005) reported on the novel synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a useful intermediate in preparing pesticides. This synthesis demonstrates the versatility of chloro-fluoro compounds in creating valuable chemical agents (Du et al., 2005).
Additionally, the work of Krow et al. (2004) involved the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which included derivatives with 5-anti-fluoro or hydroxyl and various syn- or anti-chloro, fluoro, hydroxy, methyl, or phenyl substituents. This study illustrates the compound's role in the creation of complex molecular structures with potential pharmacological applications (Krow et al., 2004).
Eigenschaften
IUPAC Name |
5-chloro-2-fluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFSYFWNWRGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4-Chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1471050.png)

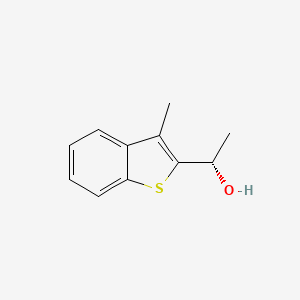
![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
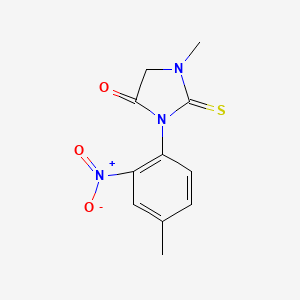

![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1471062.png)
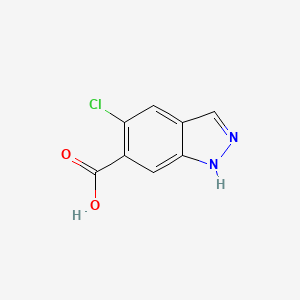
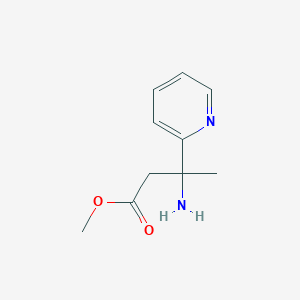
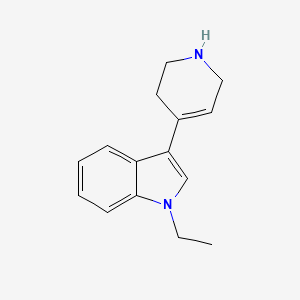
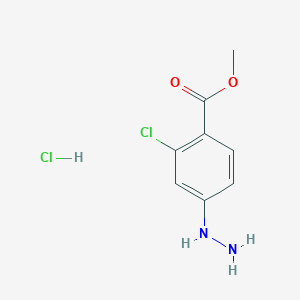

![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)